- Photochemical synthesis and properties of axially chiral naphthylpyridines, Journal of Photochemistry and Photobiology, 2011, 222(1), 263-265
Cas no 93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol)
93524-95-9 structure
Product Name:3-(pyridin-4-yl)prop-2-yn-1-ol
CAS No:93524-95-9
MF:C8H7NO
MW:133.147281885147
MDL:MFCD00168868
CID:1019676
PubChem ID:12181443
Update Time:2024-10-26
3-(pyridin-4-yl)prop-2-yn-1-ol Chemical and Physical Properties
Names and Identifiers
-
- 3-(4-pyridinyl)-2-Propyn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)- (9CI)
- 3-(4-PYRIDYL)-2-PROPYN-1-OL
- 3-pyridin-4-ylprop-2-yn-1-ol
- 3-(Pyridin-4-yl)prop-2-yn-1-ol
- 2-Propyn-1-ol, 3-(4-pyridinyl)-
- QYFHTILWEGBMKR-UHFFFAOYSA-N
- 3-(4-Pyridyl)-2-propyne-1-ol
- 1-(4-Pyridyl)-1-propine-3-ol
- 5668AJ
- TRA0041840
- SY022164
- 3-(4-Pyridinyl)-2-propyn-1-ol (ACI)
- 1-(4-Pyridinyl)-1-propyn-3-ol
- AS-32209
- F8883-4477
- MFCD00168868
- SCHEMBL6500070
- CS-0130374
- DB-270952
- AKOS004117753
- 93524-95-9
- 3-(pyridin-4-yl)prop-2-yn-1-ol
-
- MDL: MFCD00168868
- Inchi: 1S/C8H7NO/c10-7-1-2-8-3-5-9-6-4-8/h3-6,10H,7H2
- InChI Key: QYFHTILWEGBMKR-UHFFFAOYSA-N
- SMILES: OCC#CC1C=CN=CC=1
Computed Properties
- Exact Mass: 133.052763847g/mol
- Monoisotopic Mass: 133.052763847g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 147
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 33.1
- XLogP3: 0.4
Experimental Properties
- PSA: 33.12000
- LogP: 0.42540
3-(pyridin-4-yl)prop-2-yn-1-ol Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
3-(pyridin-4-yl)prop-2-yn-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB451683-250 mg |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 250MG |
€88.20 | 2023-07-18 | |
| abcr | AB451683-1 g |
3-(4-Pyridyl)-2-propyn-1-ol, 95%; . |
93524-95-9 | 95% | 1g |
€142.80 | 2023-07-18 | |
| abcr | AB451683-5 g |
3-(4-Pyridyl)-2-propyn-1-ol; 95% |
93524-95-9 | 5g |
€495.50 | 2022-08-31 | ||
| Apollo Scientific | OR928835-250mg |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 250mg |
£15.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-1g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 1g |
£31.00 | 2025-02-21 | |
| Apollo Scientific | OR928835-5g |
3-(4-Pyridinyl)-2-propyn-1-ol |
93524-95-9 | 98% | 5g |
£150.00 | 2025-02-21 | |
| Chemenu | CM172395-10g |
3-(Pyridin-4-yl)prop-2-yn-1-ol |
93524-95-9 | 97% | 10g |
$438 | 2021-08-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-250mg |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 250mg |
¥326.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-1g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 1g |
¥796.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P12860-5g |
3-(4-Pyridyl)-2-propyn-1-ol |
93524-95-9 | 5g |
¥2786.0 | 2021-09-04 |
3-(pyridin-4-yl)prop-2-yn-1-ol Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Triethylamine ; 16 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate , Water
Reference
- Preparation of monoalkylpiperidines via the mild hydrogenation of monoalkynylpyridines, Tetrahedron Letters, 2017, 58(29), 2856-2858
Production Method 3
Reaction Conditions
1.1 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 5 min, rt
1.2 Reagents: Triethylamine ; 16 h, rt
1.2 Reagents: Triethylamine ; 16 h, rt
Reference
- Chemoselective Hydrogenation of Alkynes to (Z)-Alkenes Using an Air-Stable Base Metal Catalyst, Organic Letters, 2020, 22(14), 5423-5428
Production Method 4
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; rt; 3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
1.2 Reagents: Ammonium chloride Solvents: Ethyl acetate
Reference
- Method for the preparation of piperidine compound, Japan, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Chloroform ; rt
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
1.2 Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 1 h, 40 °C
Reference
- Preparation of microbicidal N-sulfonylglycine alkynyloxyphenethyl amide derivatives, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
Reference
- Pyridazinones, their preparation, and adenosine A1 receptor antagonists containing them, Japan, , ,
Production Method 7
Reaction Conditions
Reference
- Cross-coupling of terminal acetylenes with organic halides in the R3N-CuI-Pd catalytic system, Izvestiya Akademii Nauk SSSR, 1984, (7), 1561-6
Production Method 8
Reaction Conditions
1.1 Catalysts: Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 10 min, rt
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
1.2 Reagents: Potassium carbonate Catalysts: Cuprous iodide Solvents: Dimethylformamide ; 20 h, 100 °C
Reference
- Sonogashira reaction of heteroaryl halides with alkynes catalyzed by a palladium-tetraphosphine complex, Journal of Molecular Catalysis A: Chemical, 2006, 256(1-2), 75-84
Production Method 9
Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Cuprous iodide , Di-μ-chlorobis(η3-2-propenyl)dipalladium , rel-1,1′,1′′,1′′′-[(1R,2R,3S,4S)-1,2,3,4-Cyclopentanetetrayltetrakis(methylene)]… Solvents: Dimethylformamide ; 20 h, 100 °C
Reference
- Sonogashira cross-coupling reactions with heteroaryl halides in the presence of a tetraphosphine-palladium catalyst, Tetrahedron Letters, 2005, 46(10), 1717-1720
Production Method 10
Reaction Conditions
1.1 Reagents: 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Catalysts: Copper phenylacetylide Solvents: Benzene ; 5 min, rt; 30 min, 70 °C; 70 °C → rt
1.2 Solvents: Water ; 16 h, 70 °C
1.2 Solvents: Water ; 16 h, 70 °C
Reference
- Copper-Catalysed Synthesis of Propargyl Alcohol and Derivatives from Acetylene and other Terminal Alkynes, Advanced Synthesis & Catalysis, 2022, 364(13), 2227-2234
Production Method 11
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Dichlorobis(triphenylphosphine)palladium ; 60 °C
Reference
- The insulin secretory action of novel polycyclic guanidines: Discovery through open innovation phenotypic screening, and exploration of structure-activity relationships, Bioorganic & Medicinal Chemistry Letters, 2014, 24(4), 1031-1036
Production Method 12
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Triphenylphosphine , Cuprous iodide , Dichlorobis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Reference
- Preparation of heteroaryl-substituted pyrazolo[1,5-a]pyridines as RET inhibitors, pharmaceutical compositions and uses thereof, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: Diisopropylethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium ; 23 h, rt; 6 h, 70 °C
Reference
- Palladium-catalyzed coupling reaction of halo heteroaromatic compounds in water, Heterocycles, 2007, 72, 665-671
Production Method 14
Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: Cuprous iodide , Tetrakis(triphenylphosphine)palladium Solvents: Chloroform ; 30 h, 50 °C
Reference
- Preparation of β-amino acid derivatives as inhibitors of matrix metalloproteases and TNF-α, United States, , ,
3-(pyridin-4-yl)prop-2-yn-1-ol Raw materials
- 4-Chloropyridine
- 4-Bromopyridine, hydrobromide
- 4-Iodopyridine
- 4-Ethynylpyridine
- 4-Chloropyridinium chloride
3-(pyridin-4-yl)prop-2-yn-1-ol Preparation Products
3-(pyridin-4-yl)prop-2-yn-1-ol Related Literature
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
93524-95-9 (3-(pyridin-4-yl)prop-2-yn-1-ol) Related Products
- 865756-45-2(Pyridine, 4,4'-[(2-methyl-1,3-phenylene)di-2,1-ethynediyl]bis-)
- 61266-33-9(3-(pyridin-3-yl)prop-2-yn-1-ol)
- 13295-94-8(4-(2-phenylethynyl)pyridine)
- 55384-91-3(3-Butyn-2-ol, 2-methyl-4-(4-pyridinyl)-)
- 13295-96-0(Pyridine, 4-[(4-methylphenyl)ethynyl]-)
- 66869-74-7(3-(pyridin-4-yl)prop-2-ynoic acid)
- 918801-05-5(1,4-Bis(4'-pyridylethynyl)durene)
- 7224-02-4(Butanedioic acid, 2-hydroxy-, lanthanum(3+) salt (1:1))
- 192643-83-7(4-(4-Pyridyl)-3-butyn-1-ol)
- 73564-69-9(bpac)
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